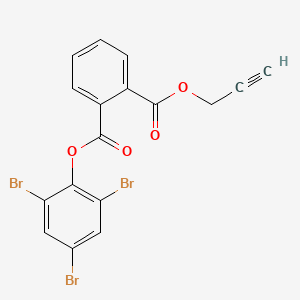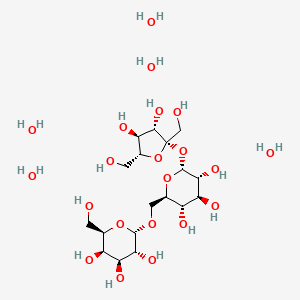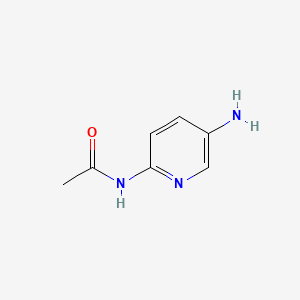![molecular formula C16H11NO3 B1225406 (2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid](/img/structure/B1225406.png)
(2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-phenyl-2,1-benzoxazol-5-yl)-2-propenoic acid is a member of cinnamic acids.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- The synthesis and biological activity of isomers of compounds related to (2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid have been explored. For instance, derivatives of this compound have been obtained through reactions involving N3-substituted amidrazones and maleic anhydride. These derivatives have been studied for their antiviral and immunomodulating activity (Modzelewska-Banachiewicz et al., 2009).
Photocatalysis Applications
- In the field of photocatalysis, derivatives of (2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid have been used. For example, the generation of sulfonated isobenzofuran-1(3H)-ones from related compounds under photocatalytic conditions demonstrates the potential of these derivatives in chemical synthesis and photocatalytic processes (Zhang, Zhou, & Wu, 2018).
Structural Investigations
- Structural investigations of related compounds provide insights into their chemical properties. X-ray crystallography, spectroscopic methods, and quantum chemical calculations have been used to characterize and understand the molecular structure of compounds similar to (2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid (Venkatesan et al., 2016).
Luminescence Studies
- Research into the luminescence properties of thiophenyl-derivatized nitrobenzoic acid ligands, which are structurally related to (2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid, has been conducted. These studies have implications for the development of new materials with specific luminescence characteristics (Viswanathan & Bettencourt-Dias, 2006).
Antibacterial Activity
- The antibacterial activity of compounds similar to (2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid has been investigated. For example, derivatives such as 5-(alkenyl)-2-amino-1,3,4-oxadiazole and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazole have shown promising results against certain bacteria (Banday, Mattoo, & Rauf, 2010).
Nonlinear Optical (NLO) Activity
- Nonlinear optical (NLO) activity of related compounds has been explored. For instance, the NLO activity of derivatives was confirmed experimentally and theoretically, contributing to the understanding of the potential applications of these compounds in NLO devices (Venkatesan et al., 2016).
Eigenschaften
Produktname |
(2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid |
|---|---|
Molekularformel |
C16H11NO3 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
(E)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H11NO3/c18-15(19)9-7-11-6-8-14-13(10-11)16(20-17-14)12-4-2-1-3-5-12/h1-10H,(H,18,19)/b9-7+ |
InChI-Schlüssel |
FCMHXGNYHDXIPU-VQHVLOKHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=CC(=O)O |
Löslichkeit |
3.7 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Benzenesulfonyl)-1-piperazinyl]-[6-bromo-2-(2-pyridinyl)-4-quinolinyl]methanone](/img/structure/B1225324.png)
![1-(4-Bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone](/img/structure/B1225325.png)


![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1225335.png)
![2-phenyl-N-[2-(phenylmethylthio)ethyl]acetamide](/img/structure/B1225336.png)
![4-(4-Chlorophenyl)-4-oxobutanoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225337.png)
![1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone](/img/structure/B1225338.png)
![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-ethyl-5,6-dimethyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B1225339.png)
![7-(4-Quinazolinyloxymethyl)-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1225340.png)

![2-[4-[[(3,4-Dichlorophenyl)-oxomethyl]amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester](/img/structure/B1225342.png)

![5-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-4-triazolyl)methyl]-4-oxazolecarboxamide](/img/structure/B1225345.png)